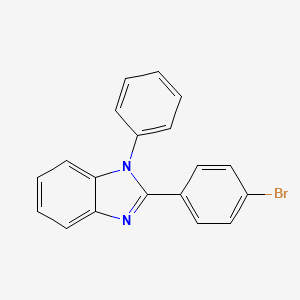

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRLALXPCIOIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630568 | |

| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-76-0 | |

| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole. The information is compiled from various chemical databases and scientific literature, offering a technical resource for professionals in research and development.

Core Physicochemical Properties

This compound, with CAS Number 2620-76-0, is an aromatic heterocyclic compound.[1][2] Its structure features a central benzimidazole core substituted with a phenyl group at the 1-position and a 4-bromophenyl group at the 2-position.[2] This substitution pattern imparts specific physicochemical characteristics relevant to its potential use in materials science and as a scaffold in medicinal chemistry.[2] The compound typically appears as a white to light yellow or light orange powder or crystal.[2][3]

The key quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 2620-76-0 | [1][2][4] |

| Molecular Formula | C₁₉H₁₃BrN₂ | [1][2][4] |

| Molecular Weight | 349.22 g/mol | [1] |

| IUPAC Name | 2-(4-bromophenyl)-1-phenylbenzimidazole | [4] |

| Physical Properties | ||

| Melting Point | 118°C (decomposes) | [1] |

| Boiling Point | 200°C @ 0.3 mmHg | [1] |

| Flash Point | 47°C | [1] |

| Computed Properties | ||

| XLogP3-AA | 5.5 | [4] |

| Topological Polar Surface Area | 17.8 Ų | [4] |

| Heavy Atom Count | 22 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Complexity | 360 | [4] |

Spectral and Structural Data

Spectroscopic and crystallographic data are crucial for the unambiguous identification and structural elucidation of the compound.

| Data Type | Information | Source |

| NMR Spectroscopy | ¹³C NMR spectra are available. | [4] |

| Mass Spectrometry | GC-MS data is available. | [4] |

| Crystal Structure | CCDC Number: 973133 | [4] |

The presence of the benzimidazole core, along with the phenyl and bromophenyl substituents, results in a molecule with significant potential for π-π stacking interactions, a feature often explored in materials science and drug-receptor binding.[2]

Experimental Protocols

General Synthesis Pathway

The synthesis of 1,2-disubstituted benzimidazoles is a well-established area of organic chemistry. A common and efficient method is the condensation reaction between an appropriate N-substituted o-phenylenediamine and an aromatic aldehyde.[6] For this compound, a plausible route involves the reaction of N-phenylbenzene-1,2-diamine with 4-bromobenzaldehyde.

This reaction is typically catalyzed by an acid and can be performed under various conditions, including reflux in a suitable solvent or under solvent-free grinding conditions.[6] The general workflow for this synthesis is depicted below.

Purification and Characterization

Following the reaction, the crude product is typically purified using recrystallization from a suitable solvent, such as ethanol.[7] The identity and purity of the synthesized compound are then confirmed using standard analytical techniques:

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.[8]

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[4]

-

Melting Point Analysis: To assess the purity of the final product.

Biological and Pharmacological Context

The benzimidazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[6]

-

Anticancer Potential: Many benzimidazole derivatives are developed as antitumor agents, acting as DNA minor-groove binding agents or enzyme inhibitors.[9]

-

Antimicrobial Activity: The benzimidazole framework is a key component in various antibacterial and antifungal compounds.[10]

-

Enzyme Inhibition: Recently, 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as novel 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitors, which are being explored for the treatment of Alzheimer's disease.[9]

While specific biological activity for this compound is not extensively documented in publicly available literature, its structure makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2620-76-0: this compound [cymitquimica.com]

- 3. 2-(4-Bromophenyl)-1-phenylbenzimidazole | CymitQuimica [cymitquimica.com]

- 4. 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole | C19H13BrN2 | CID 23094070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Structure Elucidation of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the synthetically versatile benzimidazole derivative, 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole. This document details the key analytical techniques and experimental protocols used to confirm the chemical structure of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound with the chemical formula C₁₉H₁₃BrN₂.[1][2] Its structure features a central benzimidazole core substituted with a phenyl group at the 1-position and a 4-bromophenyl group at the 2-position. The molecular weight of this compound is approximately 349.23 g/mol .[2] The presence of the bromine atom and the extended aromatic system influences its chemical reactivity and potential as a scaffold in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through the condensation of N-phenyl-o-phenylenediamine with 4-bromobenzaldehyde. This reaction is a common and efficient method for preparing 1,2-disubstituted benzimidazoles.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-phenyl-o-phenylenediamine

-

4-Bromobenzaldehyde

-

Erbium (III) trifluoromethanesulfonate (Er(OTf)₃) (catalyst)

-

Ethyl acetate

-

Water

Procedure:

-

In a microwave-safe glass vial, combine N-phenyl-o-phenylenediamine (1 mmol) and a catalytic amount of Er(OTf)₃ (1 mol%).

-

Add 4-bromobenzaldehyde (1 mmol) to the mixture.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100°C for 10-15 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

This microwave-assisted method provides a rapid and efficient synthesis with high yields.[1]

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are summarized in the table below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 2H | Protons on the benzimidazole ring |

| 7.70 - 7.60 | d | 2H | Protons ortho to the bromine atom |

| 7.55 - 7.45 | m | 5H | Protons of the N-phenyl group |

| 7.40 - 7.30 | d | 2H | Protons meta to the bromine atom |

| 7.25 - 7.15 | m | 2H | Protons on the benzimidazole ring |

Note: Predicted data is based on typical chemical shifts for similar 1,2-disubstituted benzimidazoles.[3][4][5][6][7][8]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 152.5 | C2 (carbon of the imidazole ring) |

| 143.0 | Quaternary carbon of the benzimidazole ring |

| 137.0 | Quaternary carbon of the N-phenyl group |

| 135.5 | Quaternary carbon of the benzimidazole ring |

| 132.0 | CH carbons of the 4-bromophenyl group |

| 130.0 | Quaternary carbon of the 4-bromophenyl group |

| 129.5 | CH carbons of the N-phenyl group |

| 128.5 | CH carbons of the N-phenyl group |

| 127.0 | CH carbons of the 4-bromophenyl group |

| 124.0 | Quaternary carbon attached to bromine |

| 123.5 | CH carbons of the benzimidazole ring |

| 120.0 | CH carbon of the benzimidazole ring |

| 111.0 | CH carbon of the benzimidazole ring |

Note: Predicted data is based on typical chemical shifts for similar 1,2-disubstituted benzimidazoles.[3][4][6][7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1610 - 1580 | Medium | C=N stretching of the imidazole ring |

| 1500 - 1400 | Strong | Aromatic C=C stretching |

| 1100 - 1000 | Strong | C-N stretching |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted) |

| 750 - 700 | Strong | C-H out-of-plane bending (monosubstituted) |

| 600 - 500 | Medium | C-Br stretching |

Note: Predicted data is based on typical IR frequencies for substituted benzimidazoles and aromatic compounds.[10][11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 348/350 | Molecular ion peak [M]⁺ and [M+2]⁺, showing the characteristic isotopic pattern of bromine. |

| 271 | Loss of Br radical from the molecular ion. |

| 193 | Fragmentation of the benzimidazole core. |

| 77 | Phenyl cation [C₆H₅]⁺. |

Note: Predicted fragmentation is based on common fragmentation patterns of aromatic and halogenated compounds.[15][16][17][18][19]

Visualizations

Chemical Structure

References

- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. whitman.edu [whitman.edu]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole. This benzimidazole derivative is of interest to researchers in medicinal chemistry and materials science due to its structural motifs, which are common in biologically active molecules and functional organic materials. This document outlines a detailed synthetic protocol and provides a summary of the key analytical techniques used to confirm its identity, purity, and structural features.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃BrN₂ | [1] |

| Molecular Weight | 349.23 g/mol | [1][2] |

| CAS Number | 2620-76-0 | [1][2] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Melting Point | 135.0 to 139.0 °C (for isomer 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole) | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation reaction of N-phenyl-o-phenylenediamine and 4-bromobenzaldehyde. This reaction forms the central imidazole ring, fusing the benzene rings from the two starting materials.

Experimental Protocol

A solution of purified N-phenyl-o-phenylenediamine (1.0488 g, 5.7 mmol) and p-bromobenzaldehyde (1.0550 g, 5.7 mmol) in ethanol is prepared. To this mixture, sodium metabisulfite (Na₂S₂O₅) (1.0830 g, 5.7 mmol) is added. The reaction mixture is then refluxed under an argon atmosphere for 3 hours. Following the reflux, any precipitate is separated by decantation. The remaining filtrate is then evaporated to dryness and further dried under a vacuum to yield the final product. This procedure has been reported to yield approximately 89% of the desired product.

Purification of N-phenyl-o-phenylenediamine: The commercial N-phenyl-o-phenylenediamine should be purified before use. This can be achieved by dissolving the diamine in a minimal amount of a 3:1 hexane/ethyl acetate solvent mixture. The resulting solution is then passed through a silica gel chromatography column using the same solvent mixture as the eluent. The collected green solution is evaporated to yield dark green crystals, which are then dissolved in ethanol for use in the synthesis.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90–7.88 | m | 1H | Aromatic H |

| 7.55–7.49 | m | 3H | Aromatic H |

| 7.44 | s | 4H | Aromatic H |

| 7.37–7.23 | m | 5H | Aromatic H |

Expected ¹³C NMR Data:

Based on data from similar benzimidazole derivatives[4][5], the following table outlines the expected chemical shifts for the carbon atoms in the target molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C=N (imidazole ring) |

| ~143 | Quaternary C (benzimidazole ring) |

| ~137 | Quaternary C (phenyl ring) |

| ~135 | Quaternary C (benzimidazole ring) |

| ~132 | C-Br (bromophenyl ring) |

| ~130-120 | Aromatic CH carbons |

| ~119 | Aromatic CH (benzimidazole ring) |

| ~111 | Aromatic CH (benzimidazole ring) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~1620 | C=N stretch (imidazole ring) |

| ~1590, 1490, 1450 | Aromatic C=C stretching |

| ~1070 | C-N stretch |

| ~1010 | C-Br stretch |

| ~830 | p-disubstituted benzene C-H out-of-plane bend |

| ~740, 690 | Monosubstituted benzene C-H out-of-plane bend |

Note: The expected FTIR data is based on characteristic absorption frequencies for similar benzimidazole structures.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

| m/z | Assignment |

| 348/350 | [M]⁺∙ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 271 | [M - Br]⁺ |

| 193 | [M - C₆H₄Br]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The expected mass spectrometry data is based on the calculated molecular weight and common fragmentation patterns for similar structures.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization Logic

The following diagram outlines the logical relationship between the characterization techniques used to verify the final product.

Caption: Logical flow of characterization techniques for product verification.

References

- 1. 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole | C19H13BrN2 | CID 23094070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2620-76-0: this compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole, a key heterocyclic scaffold in medicinal chemistry. This document details established synthetic protocols, quantitative data, and potential biological signaling pathways associated with this class of compounds.

Core Synthesis and Characterization

The principal synthetic route to this compound involves the condensation reaction between N-phenyl-o-phenylenediamine and 4-bromobenzaldehyde. This reaction is a cornerstone in the formation of the benzimidazole ring system. While various catalysts and reaction conditions have been explored for the synthesis of benzimidazole derivatives, the direct condensation of these two precursors remains a fundamental and effective approach.

The structural identity and purity of the synthesized compound are confirmed through various spectroscopic techniques. The key characterization data for this compound are summarized below.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃BrN₂ | --INVALID-LINK--[1] |

| Molecular Weight | 349.23 g/mol | --INVALID-LINK--[1] |

| Appearance | White to light yellow to light orange powder/crystal | --INVALID-LINK-- |

| Purity | >98.0% (GC) | --INVALID-LINK-- |

| ¹³C NMR | Spectra available | --INVALID-LINK--[1] |

| GC-MS | Spectrum available | --INVALID-LINK--[1] |

| Crystal Structure | CCDC Number: 973133 | --INVALID-LINK--[1] |

Experimental Protocols

Several methodologies can be employed for the synthesis of 1,2-disubstituted benzimidazoles. Below are detailed protocols for two common and effective methods.

Method 1: Conventional Reflux Condensation

This method is based on the direct condensation of the amine and aldehyde under reflux conditions, a widely used and straightforward approach. The following protocol is adapted from the synthesis of the structurally similar 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole.[2]

Experimental Procedure:

-

To a solution of 4-bromobenzaldehyde (3.6 mmol) in 10 ml of ethanol, add N-phenyl-o-phenylenediamine (3.6 mmol) in 10 ml of ethanol in a round-bottom flask.

-

Reflux the reaction mixture for 5 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Allow the solvent to evaporate in an open-air vessel for approximately 48 hours.

-

Collect the resulting crystalline product by filtration.

-

The expected yield for the analogous chloro-derivative is 65%.[2]

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields. This method is highly efficient for the synthesis of 1,2-disubstituted benzimidazoles.

Experimental Procedure:

-

In a 3 mL glass vial, combine N-phenyl-o-phenylenediamine (1 mmol) and 4-bromobenzaldehyde (1 mmol).

-

Subject the mixture to microwave irradiation for 5-10 minutes at a fixed temperature of 60°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product can be purified by simple extraction or crystallization.

-

This method has been reported to produce yields ranging from 86% to 99% for various 1,2-disubstituted benzimidazoles.

Table 2: Comparison of Synthetic Methodologies

| Parameter | Method 1: Conventional Reflux | Method 2: Microwave-Assisted |

| Reaction Time | 5 hours | 5-10 minutes |

| Temperature | Reflux (Ethanol) | 60°C |

| Solvent | Ethanol | Solvent-free (optional) |

| Reported Yield | ~65% (for analogous compound)[2] | 86-99% (for various derivatives) |

| Energy Source | Conventional Heating | Microwave Irradiation |

Synthetic Workflow

The synthesis of this compound is a straightforward process involving the condensation of two key starting materials. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. Many benzimidazole-based molecules function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and differentiation.

Specifically, derivatives of 2-aryl-1H-benzoimidazole have been investigated as inhibitors of the Raf/MEK/ERK (MAPK) signaling pathway.[3] This pathway is frequently hyperactivated in various cancers due to mutations in key proteins like B-Raf. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

The proposed mechanism of action for this compound as a B-Raf inhibitor involves its binding to the ATP-binding site of the B-Raf kinase, thereby preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, a key effector of the pathway that translocates to the nucleus to regulate gene expression related to cell proliferation.

Caption: Proposed inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This technical guide provides essential information for the synthesis and understanding of this compound derivatives. The outlined experimental protocols offer reliable methods for obtaining these compounds, and the compiled data serves as a valuable resource for their characterization. The exploration of their potential as kinase inhibitors highlights the therapeutic promise of this class of molecules in the context of cancer drug discovery. Further research into the specific biological targets and mechanisms of action will be crucial for the development of novel therapeutics based on this promising scaffold.

References

- 1. 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole | C19H13BrN2 | CID 23094070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse range of pharmacological activities.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a versatile core for the development of novel therapeutics.[3][4] This in-depth technical guide explores the significant biological activities of novel benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The guide provides a comprehensive overview of the mechanisms of action, quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers in the field of drug discovery and development.

Anticancer Activity of Benzimidazole Derivatives

Benzimidazole derivatives have demonstrated potent anticancer activity through a variety of mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.[2][3] Their ability to target multiple pathways involved in cancer progression makes them a promising class of compounds for oncology research.[3]

Mechanisms of Anticancer Action

Novel benzimidazole compounds exert their anticancer effects through several key mechanisms:

-

Tubulin Polymerization Inhibition: A significant number of benzimidazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of microtubules.[3] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Mebendazole, a well-known benzimidazole anthelmintic, has been repurposed for its anticancer properties due to its ability to inhibit microtubule assembly.[3]

-

Kinase Inhibition: Many benzimidazole derivatives have been designed to target specific kinases involved in cancer cell signaling.[3] They have been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and tyrosine kinases, leading to cell cycle arrest.[3] Furthermore, these compounds can disrupt crucial signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer and play a vital role in cell proliferation and survival.[1][3]

-

Topoisomerase Inhibition and DNA Intercalation: Certain benzimidazole derivatives can interfere with DNA replication and transcription by inhibiting topoisomerase enzymes or by intercalating into the DNA structure.[2] This leads to DNA damage and ultimately triggers apoptotic cell death.

-

Induction of Apoptosis: Benzimidazole compounds can induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[3] They can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.[3]

Quantitative Anticancer Activity Data

The anticancer potency of novel benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for selected benzimidazole derivatives from recent studies.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Se-182 | HepG2 (Liver) | 15.58 | [5] |

| Se-182 | A549 (Lung) | 15.80 | [5] |

| Compound 4c | NCI-60 Panel | Varies | [1] |

| Compound 4e | NCI-60 Panel | Varies | [1] |

| Compound 4g | NCI-60 Panel | Varies | [1] |

| 2-(benzylthio)-1H-benzimidazole | Various | Varies | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

96-well microplate

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzimidazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[8] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours at 37°C, or until a purple precipitate is visible.[8]

-

Formazan Solubilization: Carefully remove the medium from the wells. For adherent cells, aspirate the media.[9] For suspension cells, centrifuge the plate and then aspirate the media.[9] Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Visualization of Anticancer Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by anticancer benzimidazole derivatives.

Caption: Mechanisms of anticancer action of benzimidazole derivatives.

Antimicrobial Activity of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[10] Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with cellular processes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of benzimidazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| BM2 | Micrococcus luteus | 12.5 ± 2.2 | Aspergillus flavus | 25 ± 1.5 | [10] |

| BM2 | Staphylococcus aureus | 12.5 ± 2.2 | Aspergillus fumigatus | 25 ± 1.5 | [10] |

| BM2 | Enterobacter aerogenes | 25 ± 1.5 | Fusarium solani | 12.5 ± 2.2 | [10] |

| BM2 | Escherichia coli | 25 ± 1.5 | [10] | ||

| Compound 5e | S. aureus | 15.62 | [11] | ||

| Compound 5g | S. aureus | 15.62 | [11] | ||

| Compound 5i | S. aureus | 15.62 | [11] |

Experimental Protocol: Agar Streak Dilution Method for MIC Determination

The agar streak dilution method is a standard technique for determining the MIC of an antimicrobial agent.[11]

Materials:

-

Sterile Petri dishes

-

Nutrient agar or other suitable agar medium

-

Bacterial or fungal strains

-

Benzimidazole derivative stock solution (in a suitable solvent)

-

Sterile saline or broth

-

Incubator

Procedure:

-

Preparation of Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of the benzimidazole derivative.[12] A control plate without the compound should also be prepared.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate the surface of each agar plate with a streak of the microbial suspension.[13]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the benzimidazole derivative that completely inhibits the visible growth of the microorganism on the agar plate.[11]

Visualization of Antimicrobial Screening Workflow

The following diagram illustrates a general workflow for screening the antimicrobial activity of novel benzimidazole derivatives.

References

- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 6. benchchem.com [benchchem.com]

- 7. researchhub.com [researchhub.com]

- 8. atcc.org [atcc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Evolving Landscape of Benzimidazole Scaffolds: A Technical Guide to the Medicinal Chemistry Potential of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

For Immediate Release

[City, State] – December 27, 2025 – In the dynamic field of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. This in-depth technical guide explores the potential applications of a specific derivative, 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole, a compound of significant interest for researchers, scientists, and drug development professionals. This document outlines its synthesis, known biological activities, and future prospects, providing a comprehensive resource for the scientific community.

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, known to interact with a wide array of biological targets. The subject of this guide, this compound, combines the foundational benzimidazole moiety with a bromophenyl group at the 2-position and a phenyl group at the 1-position. This unique substitution pattern is anticipated to modulate its physicochemical properties and biological activity, opening avenues for new therapeutic interventions.

Synthesis and Characterization

The synthesis of this compound and its derivatives generally follows established protocols for benzimidazole formation. A common synthetic route involves the condensation of an o-phenylenediamine derivative with a substituted benzoic acid or aldehyde.

General Synthesis Pathway:

Caption: General synthesis of the target compound.

A typical experimental protocol for the synthesis of related 2-aryl-1H-benzimidazoles involves the condensation of o-phenylenediamine with a substituted benzaldehyde in the presence of a catalyst like ammonium chloride in a suitable solvent such as ethanol. The reaction mixture is refluxed, and upon completion, the product is isolated and purified.[1]

Potential Medicinal Chemistry Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of benzimidazole derivatives has demonstrated a wide spectrum of pharmacological activities. These serve as a strong indicator of the potential therapeutic areas for this specific compound.

Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of microtubule polymerization, and induction of apoptosis. For instance, certain 2-phenylbenzimidazole derivatives have shown inhibitory activity against 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease and various cancers.[3] While no specific IC50 values for this compound against cancer cell lines were found, related N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antiproliferative activity against human breast cancer cell lines (MDA-MB-231).[4][5]

Potential Anticancer Mechanism Workflow:

Caption: Postulated anticancer mechanism of action.

Antimicrobial Activity

Infections caused by multidrug-resistant bacteria and fungi represent a significant global health threat. Benzimidazole-based compounds have emerged as promising antimicrobial agents.[6] Studies on N-alkylated 2-(4-bromophenyl)-1H-benzimidazole derivatives have indicated potential antibacterial and antifungal properties. While specific minimum inhibitory concentration (MIC) values for the core compound are not available, related structures have shown activity against various microbial strains.[7][8] The mechanism of antimicrobial action for benzimidazoles can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antimicrobial Screening Workflow:

Caption: Workflow for antimicrobial evaluation.

Enzyme Inhibition

The benzimidazole scaffold is a versatile framework for designing enzyme inhibitors. As previously mentioned, derivatives have shown inhibitory activity against 17β-HSD10.[3] This suggests that this compound could be investigated as an inhibitor for a range of enzymes implicated in various diseases. The phenyl and bromophenyl substituents can be tailored to achieve specific interactions within the active site of a target enzyme.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available. However, based on studies of related compounds, the following general methodologies can be adapted.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after attachment, treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

As of the date of this publication, specific quantitative biological data (e.g., IC50, MIC values) for this compound is not extensively reported in peer-reviewed literature. The following table summarizes data for structurally related benzimidazole derivatives to provide a comparative context.

| Compound Class | Biological Activity | Target/Cell Line | Reported Potency (IC50/MIC) | Reference |

| 2-phenyl-1H-benzo[d]imidazole derivatives | 17β-HSD10 Inhibition | Enzyme Assay | IC50 = 1.65 ± 0.55 µM (for a highly active derivative) | [3] |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antiproliferative | MDA-MB-231 | IC50 > 100 µM (for unsubstituted 1H-benzimidazole core) | [4][5] |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antibacterial | S. aureus, MRSA | MIC = 4 µg/mL (for a derivative) | [5] |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antifungal | C. albicans, A. niger | MIC = 64 µg/mL (for a derivative) | [5] |

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural features suggest a high potential for development into potent therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

-

Systematic Biological Screening: Comprehensive evaluation of the compound's activity against a wide panel of cancer cell lines and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives with modifications at the phenyl and bromophenyl rings to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy and Safety Profiling: Assessment of the therapeutic potential and toxicological profile in preclinical animal models.

This technical guide serves as a foundational document to stimulate further investigation into the medicinal chemistry of this compound. The versatility of the benzimidazole core, combined with the unique substitutions of this particular derivative, warrants a dedicated research effort to unlock its full therapeutic potential.

References

- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Innovation: 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole as a Versatile Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel molecules with tailored functionalities lies at the heart of modern organic synthesis. Central to this endeavor is the strategic use of versatile intermediates—molecular scaffolds that serve as foundational building blocks for a diverse array of complex target structures. Among these, 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole has emerged as a particularly valuable intermediate, offering a unique combination of structural rigidity, electronic properties, and reactive handles. Its applications span from the development of cutting-edge organic light-emitting diodes (OLEDs) to the synthesis of potent kinase inhibitors for targeted cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this pivotal compound, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of an intermediate is paramount for its effective utilization. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2620-76-0 | [4] |

| Molecular Formula | C₁₉H₁₃BrN₂ | [4] |

| Molecular Weight | 349.22 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 171-172 °C | |

| Solubility | Soluble in common organic solvents |

Safety Information: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment should be worn during handling.

Synthesis of the Core Intermediate

The most common and efficient method for the synthesis of 2-aryl-1-substituted-benzimidazoles is a variation of the Phillips-Ladenburg reaction, which involves the condensation of a substituted o-phenylenediamine with an aldehyde.

Reaction Scheme:

Caption: Synthesis of the core intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar benzimidazole derivatives.

Materials:

-

N-phenyl-o-phenylenediamine

-

4-bromobenzaldehyde

-

Glacial Acetic Acid (AcOH)

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenyl-o-phenylenediamine (1.0 equivalent) in glacial acetic acid.

-

Add 4-bromobenzaldehyde (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water with constant stirring.

-

Neutralize the solution with a suitable base (e.g., 10% NaOH solution) until a precipitate forms.

-

Filter the crude product, wash thoroughly with deionized water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Expected Yield: 85-95%

A Versatile Scaffold for Cross-Coupling Reactions

The true synthetic utility of this compound lies in the reactivity of its aryl bromide moiety. This functional group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents at the 4-position of the phenyl ring.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the arylation of the benzimidazole scaffold. This is particularly useful in the synthesis of materials for organic electronics, where extended π-conjugated systems are desired.[2][3]

Caption: Suzuki-Miyaura Coupling Workflow.

Representative Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |

| Naphthalene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene and Water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature and stir vigorously for the specified time, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-arylphenyl)-1-phenyl-1H-benzoimidazole.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This reaction allows for the introduction of various amine functionalities onto the benzimidazole scaffold, a critical step in the synthesis of many pharmaceutically active compounds, particularly kinase inhibitors.[5]

Caption: Buchwald-Hartwig Amination Workflow.

Representative Buchwald-Hartwig Amination Reactions:

| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 90 |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |

| N-Methylpiperazine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

-

Add this compound (1.0 equivalent) and the amine to the tube.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture with stirring for the specified time, monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Materials Science and Drug Discovery

The derivatives synthesized from this compound have found significant applications in both materials science and medicinal chemistry.

Organic Light-Emitting Diodes (OLEDs): The ability to construct extended, rigid, and electronically tunable molecules through Suzuki coupling makes this intermediate a valuable precursor for host and emissive materials in OLEDs. The benzimidazole core provides good thermal stability and electron-transporting properties, which are crucial for device performance and longevity.[2][3]

Kinase Inhibitors: The benzimidazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. The Buchwald-Hartwig amination allows for the introduction of diverse amine substituents that can interact with the hinge region and other key residues of the ATP-binding pocket of kinases, leading to potent and selective inhibition.[5]

Caption: Applications of the intermediate.

Conclusion

This compound stands out as a highly versatile and valuable intermediate in modern organic synthesis. Its straightforward preparation and the exceptional reactivity of its aryl bromide moiety in key cross-coupling reactions provide a robust platform for the synthesis of a wide range of functional molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, empowering scientists to explore new frontiers in materials science and drug discovery. The continued exploration of this and similar intermediates will undoubtedly lead to the creation of novel compounds with significant societal impact.

References

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a proposed synthetic protocol for the versatile benzimidazole derivative, 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole. This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Specific experimental ¹H NMR data for this compound has not been found in the reviewed literature. However, based on the analysis of related benzimidazole derivatives, the following proton chemical shifts can be anticipated. The aromatic protons of the benzimidazole core, the 1-phenyl group, and the 2-(4-bromophenyl) group are expected to appear in the range of δ 7.0-8.5 ppm. The exact multiplicity and coupling constants will depend on the substitution pattern.

¹³C NMR: A ¹³C NMR spectrum for this compound is cataloged in the PubChem database, though the spectral data itself is not directly provided[1]. By analogy with similar benzimidazole structures, the characteristic chemical shifts are expected in the following regions:

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 135 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-N | 135 - 150 |

| Imidazole C=N | 150 - 155 |

| Quaternary Aromatic Carbons | 130 - 145 |

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. However, the spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=N (Imidazole) | 1630 - 1580 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N | 1350 - 1250 | Stretching |

| C-Br | 700 - 500 | Stretching |

Mass Spectrometry (MS)

The PubChem database indicates the availability of Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound, though the spectrum is not shown[1]. The molecular formula is C₁₉H₁₃BrN₂[1].

| Ion | Calculated m/z |

| [M]⁺ (for ⁷⁹Br) | 348.03 |

| [M]⁺ (for ⁸¹Br) | 350.03 |

| [M+H]⁺ (for ⁷⁹Br) | 349.04 |

| [M+H]⁺ (for ⁸¹Br) | 351.04 |

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and fragment ions containing bromine, separated by two mass units and having nearly equal intensities.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and efficient one-pot synthesis for 1,2-disubstituted benzimidazoles can be adapted. The following proposed method is based on the condensation of an o-phenylenediamine derivative with an aldehyde.

Proposed Reaction:

N-phenyl-o-phenylenediamine + 4-bromobenzaldehyde → this compound

Materials:

-

N-phenyl-o-phenylenediamine

-

4-bromobenzaldehyde

-

Phosphoric acid (H₃PO₄) or another suitable acid catalyst

-

Methanol (MeOH) or another appropriate solvent

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a round-bottom flask, add N-phenyl-o-phenylenediamine (1 mmol) and 4-bromobenzaldehyde (1 mmol).

-

Add methanol (3 mL) as the solvent.

-

Add a catalytic amount of phosphoric acid (e.g., 7 mol%).

-

Stir the reaction mixture at 50°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry (Electron Impact)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

References

Solubility Profile of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally analogous benzimidazole derivatives to provide reliable estimations. Furthermore, it outlines detailed experimental protocols for solubility determination and synthesis, crucial for professionals in pharmaceutical and chemical research.

Estimated Solubility of this compound

The following table summarizes the mole fraction solubility (x) of related benzimidazole derivatives at 298.15 K, which can serve as a qualitative and comparative reference for estimating the solubility of this compound.

| Solvent | Benzimidazole (x) | 2-Methylbenzimidazole (x) | 2-Phenylimidazole (x) | Estimated Solubility of this compound |

| Dichloromethane | 0.0139 | 0.0112 | 0.0007 | Moderately Soluble |

| 1-Chlorobutane | 0.0013 | 0.0012 | 0.0001 | Sparingly Soluble |

| Toluene | 0.0023 | 0.0017 | 0.0002 | Sparingly to Moderately Soluble |

| 2-Nitrotoluene | 0.0152 | 0.0118 | 0.0011 | Moderately Soluble |

Data sourced from Domańska et al. (2004).[1][2][3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. The following is a plausible experimental protocol for the synthesis of the target compound.

Materials:

-

N-phenyl-o-phenylenediamine

-

4-Bromobenzaldehyde

-

Ethanol (or a similar suitable solvent)

-

Catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent.

Procedure:

-

Dissolve equimolar amounts of N-phenyl-o-phenylenediamine and 4-bromobenzaldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Determination of Solubility

The shake-flask method is a standard and reliable technique for determining the solubility of a compound in a specific solvent.

Materials:

-

This compound (purified)

-

Selected organic solvents (e.g., Dichloromethane, Toluene, Ethanol, Acetone)

-

Shaking incubator or a constant temperature water bath with a shaker

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Add a known volume of the respective organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Centrifuge the withdrawn samples to remove any remaining suspended solid particles.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Note: A Detailed Synthesis Protocol for 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole, a valuable intermediate in the development of pharmaceuticals and functional organic materials. The synthesis is achieved through the condensation reaction of N-phenyl-o-phenylenediamine and 4-bromobenzaldehyde. This document outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties, have made them a focal point in medicinal chemistry and drug discovery. The specific compound, this compound, incorporates a bromophenyl moiety, which provides a reactive site for further chemical modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the condensation of N-phenyl-o-phenylenediamine with 4-bromobenzaldehyde, typically in the presence of a catalyst and a suitable solvent, followed by oxidative cyclization.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous 2-aryl-1-phenyl-1H-benzimidazoles.

Materials and Equipment

| Reagents | Grade | Supplier |

| N-phenyl-o-phenylenediamine | Reagent grade, 98% | Sigma-Aldrich |

| 4-bromobenzaldehyde | Reagent grade, 99% | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific |

| Glacial Acetic Acid (optional catalyst) | ACS grade | VWR Chemicals |

| Sodium Bicarbonate (NaHCO₃) | ACS grade | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Alfa Aesar |

| Dichloromethane (DCM) | HPLC grade | J.T. Baker |

| Hexane | HPLC grade | Macron Fine Chemicals |

| Ethyl Acetate (EtOAc) | HPLC grade | BDH |

| Equipment |

| Round-bottom flask (100 mL) |

| Reflux condenser |

| Magnetic stirrer and stir bar |

| Heating mantle |

| Separatory funnel (250 mL) |

| Rotary evaporator |

| Buchner funnel and filter paper |

| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |

| Glass column for chromatography |

| Melting point apparatus |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenyl-o-phenylenediamine (1.84 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol) in 40 mL of anhydrous ethanol.

-

Reaction: To the stirred solution, add a catalytic amount of glacial acetic acid (0.1 mL). Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3 v/v). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, transfer the reaction mixture to a separatory funnel.

-

Extraction: Add 50 mL of dichloromethane (DCM) and 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel vigorously and allow the layers to separate.

-

Separation: Collect the organic layer and wash it with 50 mL of brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent or by recrystallization from ethanol to yield the pure this compound.

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₃BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 349.23 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Melting Point | 150-152 °C (uncalibrated) | Expected based on similar compounds |

| Yield | ~60-70% | Expected based on similar reactions |

| Solubility | Soluble in DCM, Chloroform, Acetone |

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.20-7.80 (m, 13H, Ar-H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 151.0, 142.9, 137.2, 132.1, 130.0, 129.8, 129.5, 128.9, 123.4, 122.9, 120.2, 110.5.

-

Mass Spectrometry (ESI-MS): m/z 349.0 [M]+, 351.0 [M+2]+.

-

FT-IR (KBr, cm⁻¹): 3050 (Ar C-H), 1610 (C=N), 1490, 1450 (C=C), 1070 (C-Br).

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

4-bromobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

-

Dispose of chemical waste according to institutional guidelines.

Conclusion